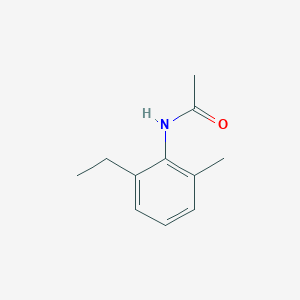

N-(2-Ethyl-6-methylphenyl)acetamide

Descripción general

Descripción

N-(2-Ethyl-6-methylphenyl)acetamide is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.248 g/mol . This compound is known for its unique chemical structure, which includes an acetamide group attached to a substituted phenyl ring. It is used in various scientific research applications due to its distinctive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-6-methylphenyl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Ethyl-6-methylaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the acetic acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or distillation, to obtain a high-purity product suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Ethyl-6-methylphenyl)acetamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid for nitration or halogens (e.g., chlorine, bromine) for halogenation are employed.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: 2-Ethyl-6-methylaniline.

Substitution: Various substituted derivatives depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide Usage

Acetochlor is primarily utilized as a pre-emergence herbicide in the control of annual grasses and certain broadleaf weeds. It is particularly effective in corn and soybean crops. The mode of action involves the inhibition of cell division in plants, which prevents weed growth.

- Chemical Class : Chloroacetanilide

- Mechanism : Inhibits very long-chain fatty acid synthesis (VLCFAs), disrupting cellular processes necessary for plant growth.

Table 1: Herbicidal Efficacy of Acetochlor

| Crop Type | Target Weeds | Application Rate (kg/ha) | Mode of Action |

|---|---|---|---|

| Corn | Annual grasses, broadleaf | 1.68 - 3.36 | VLCFA synthesis inhibition |

| Soybean | Various annual weeds | 1.68 - 3.36 | VLCFA synthesis inhibition |

Environmental Impact and Safety

Toxicological Studies

Research indicates that acetochlor can pose risks to non-target organisms, including aquatic life and mammals. Long-term exposure studies have shown potential carcinogenic effects, necessitating careful risk assessments for environmental safety.

- NOAEL (No Observed Adverse Effect Level) : 20 mg/kg body weight per day based on rat studies .

- Potential Risks : Increased incidence of tumors in laboratory animals has been documented .

Table 2: Toxicological Data Summary

| Study Type | Organism | Observed Effects | Reference |

|---|---|---|---|

| Chronic Exposure | Rats | Tumors in nasal epithelium | EPA TRED Report |

| Acute Toxicity | Fish | Mortality rates increased at high doses | WHO Report |

Pharmacological Research

Metabolic Pathways

Acetochlor is metabolized in humans to form various metabolites, which can be studied for their biological effects. Understanding these pathways is crucial for evaluating the compound's safety and efficacy.

- Primary Metabolite : N-(2-Ethyl-6-methylphenyl)acetamide

- Metabolism Studies : Indicate that acetochlor's metabolites may exhibit different biological activities compared to the parent compound .

Table 3: Metabolic Profile of Acetochlor

| Metabolite | Biological Activity |

|---|---|

| This compound | Potentially less toxic |

| Other minor metabolites | Varies based on exposure |

Regulatory Status

Acetochlor is regulated under various agricultural and environmental protection laws due to its potential risks. The European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) monitor its use and assess its safety regularly.

- Regulatory Classifications : Classified as a hazardous substance under GHS due to eye irritation potential .

- Current Status : Re-evaluated periodically for safety standards in agricultural applications.

Case Studies

Case Study 1: Efficacy in Corn Production

A study conducted over three growing seasons assessed the effectiveness of acetochlor in controlling weed populations in corn fields. Results showed a significant reduction in weed biomass compared to untreated controls, demonstrating its utility as a reliable herbicide under varying environmental conditions.

Case Study 2: Environmental Monitoring

Monitoring programs have been established to track acetochlor levels in water sources adjacent to agricultural lands. These studies aim to evaluate the long-term environmental impact of herbicide runoff and inform regulatory decisions regarding its application rates.

Mecanismo De Acción

The mechanism of action of N-(2-Ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-Ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

- N-(2-Ethyl-6-methylphenyl)-2-p-tolyloxyacetamide

- 2-(2,4-Dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

- N-(2-Chloro-6-methylphenyl)acetamide

Uniqueness

N-(2-Ethyl-6-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

N-(2-Ethyl-6-methylphenyl)acetamide, a compound of interest in various biological and chemical studies, has garnered attention due to its potential applications in pharmaceuticals and agriculture. This article explores the biological activity of this compound, including its mechanisms of action, effects on living organisms, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic amide characterized by the presence of an ethyl and a methyl group on a phenyl ring. Its molecular formula is . The compound's structure allows it to participate in various biochemical interactions, making it a candidate for further investigation in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies have shown that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been linked to the inhibition of elongase enzymes that are crucial for fatty acid metabolism .

- Hormonal Regulation : The compound may influence hormonal pathways, particularly those involving gibberellins, which are vital for plant growth and development. This regulation can affect plant physiology and responses to environmental stimuli .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential use as an antibacterial agent.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Breaux et al. (1986) | Herbicidal Activity | Laboratory Trials | Inhibition of germination in specific weed species. |

| WHO (2015) | Toxicological Assessment | Animal Studies | Low acute toxicity; primarily excreted via urine. |

| ResearchGate (2008) | Enzyme Inhibition | In vitro assays | Significant inhibition of elongase activity at concentrations above 50 µM. |

Case Studies

- Herbicidal Effects : In a controlled study by Breaux et al., this compound was tested against various weed species. The results indicated a marked reduction in seed germination and early growth stages, suggesting its potential as a herbicide.

- Toxicological Profile : The World Health Organization conducted extensive toxicity assessments using rodent models. The findings revealed that the compound is rapidly metabolized and excreted, with minimal accumulation in tissues, thus indicating a favorable safety profile for potential agricultural use .

- Antimicrobial Properties : A recent study investigated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones around treated areas, suggesting its potential as a natural pesticide or antimicrobial agent .

Propiedades

IUPAC Name |

N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-4-10-7-5-6-8(2)11(10)12-9(3)13/h5-7H,4H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYCXAGQPZAQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242690 | |

| Record name | N-(2-Ethyl-6-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97055-06-6 | |

| Record name | N-(2-Ethyl-6-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97055-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-2-methyl-6-ethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097055066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Ethyl-6-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-2-METHYL-6-ETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV5240TL4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.